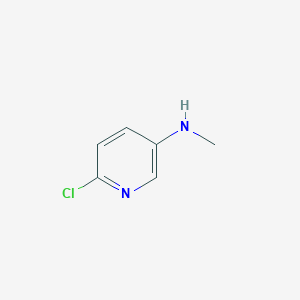
CNTMU
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea is a chemical compound known for its potential applications in various fields, including medicine and industry. It is characterized by the presence of a chloroethyl group, a nitroso group, and a thiomorpholino group attached to a urea backbone. This compound has garnered interest due to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea typically involves the reaction of 2-chloroethyl isocyanate with 4-thiomorpholine in the presence of a nitrosating agent. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can react with the chloroethyl group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
科学的研究の応用
Biology: Investigated for its potential as a biological alkylating agent with antitumor properties.
Medicine: Explored for its potential use in chemotherapy due to its ability to alkylate DNA and inhibit cancer cell growth.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. The nitroso group can also participate in redox reactions, generating reactive oxygen species that can induce cellular damage.
類似化合物との比較
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Another nitrosourea compound with similar alkylating properties.
1-(2-Chloroethyl)-3-(4-methylpiperazinyl)-1-nitrosourea: A related compound with a different substituent on the urea backbone.
Uniqueness
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea is unique due to the presence of the thiomorpholino group, which can enhance its solubility and potentially modify its biological activity. This structural feature distinguishes it from other nitrosourea compounds and may contribute to its specific applications and effectiveness.
特性
CAS番号 |
114562-61-7 |
|---|---|
分子式 |
C7H13ClN4O2S |
分子量 |
252.72 g/mol |
IUPAC名 |
1-(2-chloroethyl)-1-nitroso-3-thiomorpholin-4-ylurea |
InChI |
InChI=1S/C7H13ClN4O2S/c8-1-2-12(10-14)7(13)9-11-3-5-15-6-4-11/h1-6H2,(H,9,13) |
InChIキー |
CTSVSIVXRZLSSJ-UHFFFAOYSA-N |
SMILES |
C1CSCCN1NC(=O)N(CCCl)N=O |
正規SMILES |
C1CSCCN1NC(=O)N(CCCl)N=O |
Key on ui other cas no. |
114562-61-7 |
同義語 |
1-(2-chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea CNTMU |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)









![5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B53852.png)

![2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B53854.png)
